2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-hydroxybenzylidene)acetohydrazide
CAS No.:
Cat. No.: VC14725133
Molecular Formula: C21H22N6O2S
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N6O2S |
|---|---|
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | 2-[[5-(anilinomethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C21H22N6O2S/c1-2-12-27-19(14-22-17-9-4-3-5-10-17)24-26-21(27)30-15-20(29)25-23-13-16-8-6-7-11-18(16)28/h2-11,13,22,28H,1,12,14-15H2,(H,25,29)/b23-13+ |
| Standard InChI Key | SUGSFOMDCDUYPN-YDZHTSKRSA-N |
| Isomeric SMILES | C=CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2O)CNC3=CC=CC=C3 |
| Canonical SMILES | C=CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2O)CNC3=CC=CC=C3 |
Introduction
Synthesis and Preparation
The synthesis of such complex organic compounds typically involves multi-step reactions. These may include the formation of the triazole ring, introduction of the allyl and anilinomethyl groups, and the incorporation of the hydrazide and 2-hydroxybenzylidene moieties. Common methods involve condensation reactions and the use of commercially available reagents.
Comparison with Similar Compounds
Similar compounds, such as 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2,4-dihydroxybenzylidene)acetohydrazide, exhibit significant biological activity and have potential applications in medicinal chemistry. These compounds share structural similarities but differ in specific functional groups, which can affect their biological activity and solubility.
| Compound | Structural Features | Unique Properties |
|---|---|---|
| 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2,4-dihydroxybenzylidene)acetohydrazide | Similar triazole and hydrazide structure | Enhanced biological activity |
| 5-(phenyl)-4H-1,2,4-triazol-3-thiol | Triazole ring with thiol group | Stronger antioxidant activity |
| 1-(substituted phenyl)-3-methyltriazole | Triazole derivative without hydrazide | Different biological activity profile |
Future Research Directions
Future studies should focus on the synthesis, characterization, and biological evaluation of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-hydroxybenzylidene)acetohydrazide. This includes in vitro and in vivo assessments to determine its potential therapeutic applications and safety profile. Additionally, structural modifications could be explored to enhance its biological activity or solubility.
Given the limited specific information available on this compound, further research is necessary to fully explore its properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume